4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid
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Overview
Description
“4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound. Its empirical formula is C6H10ClN3O2 and its molecular weight is 191.62 . It is a derivative of 1,2,4-triazole .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds is a significant part of the research in the field of medicinal chemistry .Molecular Structure Analysis
The molecular structure of “this compound” and its hybrids has been established by NMR and MS analysis . These techniques are commonly used in the field of chemistry for the determination of the molecular structure of compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its hybrids have been studied extensively. In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Various methods of synthesizing 1,2,4-triazole derivatives have been explored, highlighting the chemical versatility of these compounds. For instance, (Yan Shuang-hu, 2014) describes the synthesis of a 1H-1,2,4-triazol derivative through condensation, chlorination, and esterification, with its structure confirmed using IR, NMR, and X-ray diffraction.
Structural Characterization : Extensive structural studies have been conducted to better understand these compounds. (O. Şahin et al., 2014) details the characterization of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and a related compound using X-ray diffraction and NMR techniques.
Antioxidant Properties
- Antioxidant Activity : The antioxidant potential of 1,2,4-triazole derivatives is a key area of investigation. For instance, (Dmitro V. Dovbnya et al., 2022) studied the antioxidant activity of new compounds synthesized from 1,2,4-triazoles, confirming their structure and evaluating their efficacy in vitro.
Applications in Heterocyclic Chemistry
- Heterocyclic Synthesis : The role of cyano acid hydrazide in heterocyclic chemistry has been explored, showing its utility in synthesizing new 1,2,4-Triazolo[1,5-a]pyridines and isoquinolines (A. Hussein, 1998).
Biological and Chemical Interactions
- Binding Interactions : Some 1,2,4-triazole derivatives have shown strong binding interactions with biological molecules. (Z. Ming et al., 2009) discusses the synthesis of 3-(1H-1,2,4-triazol-1-yl)butyl benzoates and their interactions with cytochrome P450-dependent sterol 14alpha-demethylase.
Luminescent Properties
- Luminescent Properties : The study of luminescent properties based on 1,2,4-triazole derivatives has been a significant area of research. (Yumeng Xi et al., 2021) synthesized compounds based on 4-amino-4H-1,2,4-triazole and studied their luminescent properties and crystal structures.
Future Directions
The future directions of research on “4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids could involve further exploration of their anticancer properties. The results of previous studies indicate that these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that 1,2,4-triazole derivatives operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 18016 , which is within the optimal range for drug-like properties, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
It is known that 1,2,4-triazole derivatives have shown potent inhibitory activities against various cancer cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid can interact with a variety of enzymes and receptors in the biological system . These interactions often involve hydrogen bonding and dipole interactions, which are characteristic of 1,2,4-triazoles
Cellular Effects
Given the known biological activities of 1,2,4-triazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-(3-cyano-1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-4-6-9-5-11(10-6)3-1-2-7(12)13/h5H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCXUBKXAFELGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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